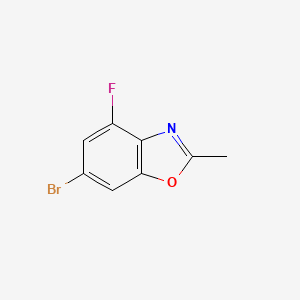

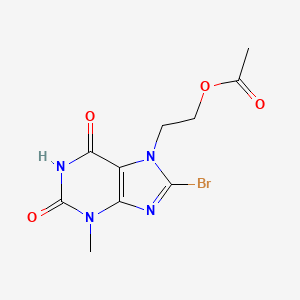

![molecular formula C25H20ClN3OS2 B2516743 2-((3-氯苄基)硫代)-3-(4-乙基苄基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1223917-47-2](/img/structure/B2516743.png)

2-((3-氯苄基)硫代)-3-(4-乙基苄基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry due to its diverse biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to exhibit analgesic, anti-inflammatory, anticonvulsant, antimicrobial, antifolate, antihyperlipaemic, anti-HIV, antitrichinellosis, antiprotozoal, and anticancer activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through various methods. A green approach to the synthesis of this class of compounds involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, which is characterized by step economy and easy purification . Another method includes the cyclization of thienylthioureas in an acidic medium to obtain 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further functionalized to produce derivatives with pharmacological significance . Additionally, the synthesis of 6-substituted thieno[2,3-d]pyrimidines as antifolate inhibitors involves the conversion of allylalcohols and 4-iodobenzoate to aldehydes, followed by cyclization and coupling with diethyl-L-glutamate .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be elucidated using techniques such as X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activities. For example, alkylation reactions can be used to introduce alkylthio groups at the sulfur atom of 2-thiouracils, leading to derivatives with virus-inhibiting properties . The condensation of 2-amino-3-carbethoxy-thiophenes with isothiocyanates yields thienylthioureas, which can cyclize to form thieno[2,3-d]pyrimidin-4(3H)-one-2-thiones with potential analgesic and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their substituents. These compounds have been found to exhibit a range of biological activities, and their efficacy can be evaluated through pharmacological screening in various animal models. For instance, a 2-substituted derivative was found to have antihyperlipaemic activity comparable to known drugs . The molecular electrostatic potential (MEP) surface map and the calculated HOMO and LUMO energies can provide insights into the reactivity and interaction potential of these molecules .

科学研究应用

合成和抗菌活性

一系列新的噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物已被合成并测试了它们的抗菌和抗真菌活性。这些化合物,包括所讨论的化合物,对革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌显示出有希望的结果,表明它们作为治疗剂对抗微生物感染的潜力 (Kahveci 等人,2020)。

绿色合成方法

已经报道了一种绿色化学方法来合成噻吩并[2,3-d]嘧啶-4(3H)-酮,强调了生态友好方法在开发药理学相关化合物中的重要性。这种方法强调步骤经济性、减少催化剂用量和简便的纯化,这对于合成 2-((3-氯苄基)硫代)-3-(4-乙基苄基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 等复杂分子至关重要 (Shi 等人,2018)。

抗真菌和抗菌活性

源自噻吩并[2,3-d]嘧啶-4(3H)-酮的化合物已被评估其抗真菌和抗菌活性,一些衍生物显示出比氟康唑等标准治疗对念珠菌属真菌更高的活性。这表明它们在开发新的抗真菌疗法中的潜在应用 (Sirakanyan 等人,2015)。

抗炎和中枢神经系统抑制剂活性

3-氨基-2-巯基-噻吩并[2,3-d]嘧啶-4(3H)-酮的新型生物活性衍生物已被合成,并显示出显着的抗炎和中枢神经系统 (CNS) 抑制剂活性,表明它们在治疗炎症和焦虑症中的潜在用途 (Ashalatha 等人,2007)。

抗 HIV-1 活性

对 2-取代噻吩并[3,2-d]嘧啶-4(3H)-酮衍生物的研究已经确定了对 1 型人类免疫缺陷病毒 (HIV-1) 具有有效病毒抑制特性的化合物,为开发新的抗逆转录病毒药物提供了一条途径 (Novikov 等人,2004)。

属性

IUPAC Name |

4-[(3-chlorophenyl)methylsulfanyl]-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3OS2/c1-2-16-8-10-17(11-9-16)14-29-24(30)22-21(20-7-4-12-27-23(20)32-22)28-25(29)31-15-18-5-3-6-19(26)13-18/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYYPBCICWHRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

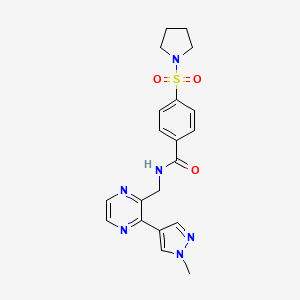

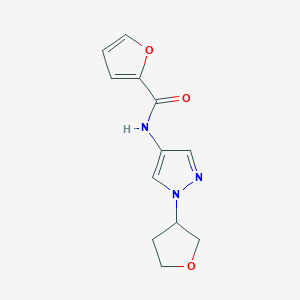

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

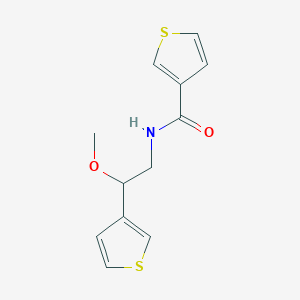

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

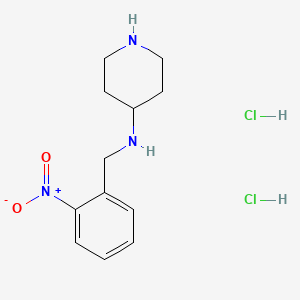

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)

![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)

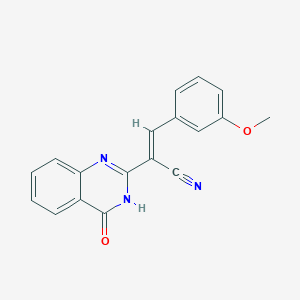

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)